

# Comparative Pharmacokinetics of Novel Antimalarial PI(4)K Inhibitors

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Compound of Interest		
Compound Name:	MMV1634566	
Cat. No.:	B15581491	Get Quote

A Guide for Researchers and Drug Development Professionals

#### Introduction:

Phosphatidylinositol 4-kinase (PI(4)K) has emerged as a critical and druggable target in the fight against malaria, with several potent inhibitors in preclinical and clinical development. These compounds exhibit activity against multiple life-cycle stages of the Plasmodium parasite, making them promising candidates for both treatment and prevention of malaria. This guide provides a comparative overview of the available pharmacokinetic data for two key antimalarial PI(4)K inhibitors, MMV390048 and KDU691. At the time of publication, specific pharmacokinetic data for MMV1634566 was not publicly available. Therefore, this guide utilizes data from closely related compounds to provide a representative profile for this important class of antimalarials.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters for MMV390048 in humans and KDU691 in mice. These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and for predicting their potential efficacy and safety in humans.

Table 1: Human Pharmacokinetics of MMV390048 Following a Single Oral Dose[1][2]



Parameter	40 mg Dose	80 mg Dose	120 mg Dose
Cmax (ng/mL)	137 (65.2 - 288)	338 (216 - 529)	436 (326 - 584)
Tmax (h)	1.0 (0.5 - 4.0)	2.0 (1.0 - 4.0)	1.5 (1.0 - 2.0)
AUC0-inf (ng·h/mL)	10,800 (6,260 - 18,600)	29,600 (17,900 - 48,900)	41,500 (28,300 - 61,000)
t½ (h)	101 (71.3 - 143)	114 (81.6 - 159)	121 (88.7 - 165)

Data are presented as geometric mean (95% confidence interval). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.

Table 2: Preclinical Pharmacokinetics of KDU691 in Mice[3]

Parameter	5 mg/kg Intravenous	20 mg/kg Oral
Cmax (ng/mL)	1,310	1,180
AUC0-inf (ng·h/mL)	1,480	10,200
t½ (h)	2.6	5.2
Clearance (mL/min/kg)	56	-
Vss (L/kg)	12.3	-
Oral Bioavailability (%)	-	172

Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Vss: Volume of distribution at steady state.

# **Experimental Protocols**

The methodologies employed to generate the pharmacokinetic data are crucial for the interpretation and replication of the findings.





# MMV390048 Human Pharmacokinetic Study Protocol[1] [2]

A Phase 1, randomized, placebo-controlled, single-ascending-dose study was conducted in healthy adult volunteers.

- Dosing: Subjects received a single oral dose of MMV390048 (5 mg, 20 mg, 40 mg, 80 mg, or 120 mg) or a placebo as a powder-in-bottle formulation.
- Sample Collection: Blood samples were collected at pre-dose and at various time points up to 77 days post-dose.
- Bioanalysis: Plasma concentrations of MMV390048 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.

## **KDU691 Murine Pharmacokinetic Study Protocol[4]**

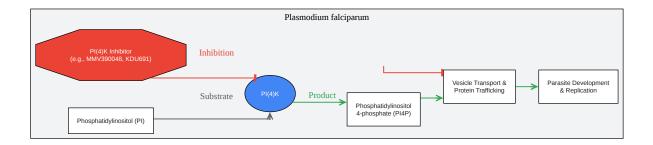
- Animal Model: Male BALB/c mice were used for the study.
- Dosing:
  - Intravenous (IV): A single dose of 5 mg/kg of KDU691 was administered via the tail vein.
  - Oral (PO): A single dose of 20 mg/kg of KDU691 was administered by oral gavage.
- Sample Collection: Blood samples were collected via cardiac puncture at various time points post-dosing.
- Bioanalysis: Plasma concentrations of KDU691 were quantified using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data.



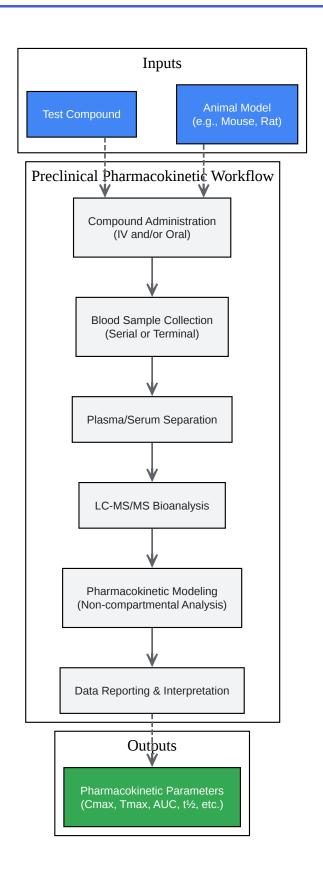
# Visualizations Signaling Pathway of PI(4)K Inhibitors

The diagram below illustrates the mechanism of action of PI(4)K inhibitors in Plasmodium falciparum. By inhibiting PI(4)K, these compounds disrupt the production of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid for protein trafficking and parasite development.









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## References

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- 2. mmv.org [mmv.org]
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